molecular formula C21H23N3O3S B14118884 N'-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide

N'-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide

Cat. No.: B14118884
M. Wt: 397.5 g/mol
InChI Key: ZLDBKBKAESNNRF-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide typically involves the condensation of 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde with 2-phenylacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Conditions typically involve mild bases or acids to facilitate the nucleophilic attack.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide exerts its effects is primarily through its interaction with biological molecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide: shares similarities with other hydrazide derivatives, such as:

Uniqueness

The presence of the cyclohexylsulfanyl group in N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(Z)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O3S/c25-21(14-16-7-3-1-4-8-16)23-22-15-17-11-12-20(19(13-17)24(26)27)28-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2,(H,23,25)/b22-15-

InChI Key

ZLDBKBKAESNNRF-JCMHNJIXSA-N

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.